![molecular formula C25H24F2N4O2 B2981753 N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide CAS No. 1326895-80-0](/img/no-structure.png)
N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide” is a complex organic molecule. It contains several functional groups and aromatic rings, including a pyrazolo[1,5-a]pyrazine ring . The exact biological activity and application of this compound are not specified in the available data.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing different functional groups and building the complex structure. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound is characterized by several aromatic rings and functional groups. The presence of the pyrazolo[1,5-a]pyrazine ring is particularly notable . The structure of the molecule can be further analyzed using techniques such as X-ray crystallography .Chemical Reactions Analysis
The compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The exact reactions would depend on the conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and polarizability can be calculated .Aplicaciones Científicas De Investigación
Acid-Catalyzed Reactions
Compounds with structures similar to N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide have been studied for their behavior in acid-catalyzed reactions. One study focused on the treatment of 3-(or-hydroxybenzyl)pyrazolo[1,5-a]pyridines with trifluoroacetic acid, which resulted in the formation of various pyrazolo[1,5-a]pyridines derivatives, depending on the presence of substituents and reaction conditions (Miki et al., 1988).
Synthesis and Bioactivity Studies
Another area of research involved the synthesis of new derivatives and studying their bioactivity. A study synthesized a series of benzenesulfonamides with modifications in the pyrazole ring and evaluated their cytotoxicity and potential as carbonic anhydrase inhibitors (Gul et al., 2016).
Spectroscopic and Theoretical Investigations
Pyrazole derivatives have also been examined for their spectroscopic properties and theoretical aspects. A study synthesized new pyrazole Schiff bases containing azo groups and analyzed them using various spectroscopic techniques and theoretical calculations based on density functional theory (Özkınalı et al., 2018).
Photophysical Properties of Iridium(III) Complexes
Research has been conducted on the photophysical properties of iridium(III) complexes containing pyrazole derivatives. This study showed that N-substitution can tune the emission color and enhance the photoluminescence quantum efficiency of these complexes (Shang et al., 2015).
Immunomodulating Activity
The immunomodulating activity of condensed N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides was evaluated, revealing enhanced macrophage cytotoxicity and stimulated host-mediated antibacterial defenses in mice (Doria et al., 1991).
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves the reaction of 4-(propan-2-yl)phenylhydrazine with 3,5-difluorobenzaldehyde to form 4-(propan-2-yl)phenyl-3,5-difluorobenzylidenehydrazine. This intermediate is then reacted with 4-oxo-2-(pyrazin-5-yl)pyrazolidine-3-carboxylic acid ethyl ester to form the final product.", "Starting Materials": [ "4-(propan-2-yl)phenylhydrazine", "3,5-difluorobenzaldehyde", "4-oxo-2-(pyrazin-5-yl)pyrazolidine-3-carboxylic acid ethyl ester" ], "Reaction": [ "Step 1: Reaction of 4-(propan-2-yl)phenylhydrazine with 3,5-difluorobenzaldehyde in ethanol to form 4-(propan-2-yl)phenyl-3,5-difluorobenzylidenehydrazine.", "Step 2: Reaction of 4-(propan-2-yl)phenyl-3,5-difluorobenzylidenehydrazine with 4-oxo-2-(pyrazin-5-yl)pyrazolidine-3-carboxylic acid ethyl ester in ethanol to form N-(3,5-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide." ] } | |
Número CAS |
1326895-80-0 |
Fórmula molecular |
C25H24F2N4O2 |
Peso molecular |
450.49 |
Nombre IUPAC |
N-[(3,5-difluorophenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide |
InChI |
InChI=1S/C25H24F2N4O2/c1-16(2)18-3-5-19(6-4-18)22-14-23-25(33)30(9-10-31(23)29-22)8-7-24(32)28-15-17-11-20(26)13-21(27)12-17/h3-6,9-14,16H,7-8,15H2,1-2H3,(H,28,32) |
Clave InChI |
NGHMYAZWYDGYTD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)NCC4=CC(=CC(=C4)F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-chlorobenzyl)-6-(thiomorpholinosulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2981670.png)
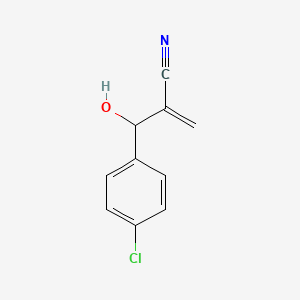
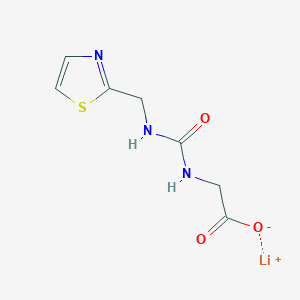
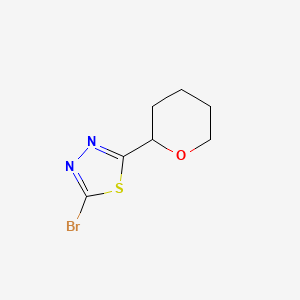


![5-[(5-Nitropyridin-2-yl)sulfanyl]-1,3,4-thiadiazol-2-amine](/img/structure/B2981680.png)
![Ethyl 4-[2-(3-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate](/img/structure/B2981681.png)
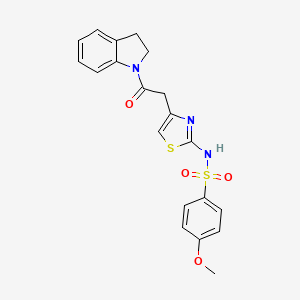
![Ethyl 4-(4-chlorophenyl)-2-[[(Z)-2-cyano-3-[4-(diethylamino)phenyl]prop-2-enoyl]amino]thiophene-3-carboxylate](/img/structure/B2981684.png)

![N'-({[2,2'-bifuran]-5-yl}methyl)ethanediamide](/img/structure/B2981687.png)
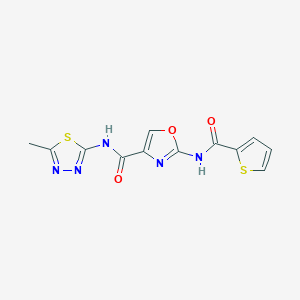
![[(1-Cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2981690.png)